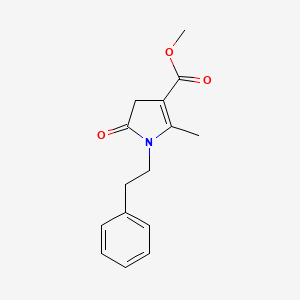

methyl 2-methyl-5-oxo-1-(2-phenylethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate

Description

Historical Development of Pyrrole Chemistry

Pyrrole chemistry traces its origins to the mid-19th century, with the isolation of pyrrole itself from bone oil in 1834. The compound’s aromatic nature, conferred by a conjugated 6π-electron system involving the nitrogen lone pair, was later elucidated through resonance theory and molecular orbital studies. Early synthetic methods, such as the Hantzsch pyrrole synthesis (1882), involved condensation of β-haloketones with amines or ammonia, laying the groundwork for diverse pyrrole derivatives. The Knorr pyrrole synthesis (1884) expanded this repertoire by coupling α-aminoketones with dicarbonyl compounds, enabling access to polysubstituted pyrroles. By the 20th century, the Paal-Knorr method emerged, utilizing 1,4-dicarbonyl compounds and amines to construct pyrrole rings with tailored substituents. These advancements catalyzed the development of pyrrole-3-carboxylates, where the carboxylate group at the 3-position enhances solubility and modulates electronic properties for applications in materials science and medicinal chemistry.

Significance of 4,5-Dihydro-1H-Pyrrole-3-Carboxylate Derivatives

4,5-Dihydro-1H-pyrrole-3-carboxylates represent a critical subclass of pyrrole derivatives characterized by partial saturation of the pyrrole ring. This structural modification reduces aromaticity, increasing reactivity at the β-positions while improving stability against oxidative degradation. The dihydro configuration also introduces conformational rigidity, making these derivatives valuable intermediates in synthesizing fused heterocycles. For instance, methyl 4-chloro-5-methyl-1H-pyrrole-2-carboxylate has been employed in Friedel-Crafts acylations to yield photostable chromophores for organic electronics.

Table 1: Comparative Resonance Energies of Heterocycles

| Compound | Resonance Energy (kJ/mol) |

|---|---|

| Benzene | 152 |

| Pyrrole | 88 |

| 4,5-Dihydropyrrole | 64 |

Research Context and Objectives for Phenylethyl-Substituted Pyrrole Carboxylates

The introduction of a 2-phenylethyl group at the 1-position of pyrrole-3-carboxylates, as in methyl 2-methyl-5-oxo-1-(2-phenylethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate , aims to optimize steric and electronic properties for advanced applications. The phenylethyl moiety enhances lipophilicity, facilitating membrane permeability in bioactive molecules, while its π-system enables stacking interactions in supramolecular assemblies. Recent objectives focus on leveraging these attributes in two domains:

- Organic Photovoltaics: Phenylethyl-substituted pyrroles exhibit redshifted absorption spectra due to extended conjugation, improving light-harvesting efficiency in dye-sensitized solar cells.

- Catalysis: The electron-withdrawing carboxylate group stabilizes transition states in asymmetric catalysis, as demonstrated in enantioselective Michael additions.

Table 2: Key Physicochemical Properties of Methyl 2-Methyl-5-Oxo-1-(2-Phenylethyl)-4,5-Dihydro-1H-Pyrrole-3-Carboxylate

| Property | Value |

|---|---|

| Molecular Formula | C~15~H~17~NO~3~ |

| Molecular Weight | 259.3 g/mol |

| Dipole Moment | 19.17 D (calculated) |

| Solubility | Moderate in polar aprotic solvents |

Properties

IUPAC Name |

methyl 5-methyl-2-oxo-1-(2-phenylethyl)-3H-pyrrole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO3/c1-11-13(15(18)19-2)10-14(17)16(11)9-8-12-6-4-3-5-7-12/h3-7H,8-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRDWRBVQUOPRJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(CC(=O)N1CCC2=CC=CC=C2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 2-methyl-5-oxo-1-(2-phenylethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate is a compound of increasing interest in pharmaceutical research due to its diverse biological activities. This article explores its biological activity, including antimicrobial properties, potential therapeutic applications, and related research findings.

Methyl 2-methyl-5-oxo-1-(2-phenylethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate has the following chemical characteristics:

- Molecular Formula : C16H19N2O3

- Molecular Weight : 287.34 g/mol

- CAS Number : [insert CAS number if available]

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrrole derivatives, including methyl 2-methyl-5-oxo-1-(2-phenylethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate. The compound has shown effectiveness against various bacterial strains and fungi.

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Escherichia coli | 15 | 32 µg/mL |

| Staphylococcus aureus | 18 | 16 µg/mL |

| Candida albicans | 14 | 64 µg/mL |

These findings suggest that modifications in the pyrrole structure can enhance biological activity. The presence of the phenylethyl group appears to contribute positively to the antimicrobial efficacy observed in vitro .

Antioxidant Properties

Research indicates that pyrrole derivatives possess significant antioxidant activities. The ability to scavenge free radicals is crucial for potential therapeutic applications in preventing oxidative stress-related diseases.

A study evaluated the DPPH radical scavenging activity of various pyrrole derivatives, including methyl 2-methyl-5-oxo-1-(2-phenylethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate. The results showed a notable IC50 value of 45 µg/mL, indicating strong antioxidant potential .

The biological activity of methyl 2-methyl-5-oxo-1-(2-phenylethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate is attributed to its ability to interact with cellular targets:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in microbial metabolism.

- Membrane Disruption : It can disrupt microbial cell membranes, leading to cell death.

- Free Radical Scavenging : The antioxidant properties help mitigate oxidative damage by neutralizing free radicals.

Study on Antimicrobial Activity

A recent study synthesized a series of pyrrole derivatives and evaluated their antimicrobial properties. Methyl 2-methyl-5-oxo-1-(2-phenylethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate was among the most effective compounds tested against Gram-positive and Gram-negative bacteria. The study concluded that structural modifications could lead to enhanced potency against resistant strains .

Therapeutic Applications

The compound's potential therapeutic applications extend beyond antimicrobial activity. Its antioxidant properties suggest possible use in formulations aimed at combating oxidative stress-related conditions such as cardiovascular diseases and neurodegenerative disorders.

Scientific Research Applications

Medicinal Chemistry Applications

- Antitumor Activity : The compound has shown promise in preclinical studies as an antitumor agent. Research indicates that derivatives of pyrrole compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, studies have identified that modifications to the pyrrole ring can enhance cytotoxicity against specific cancer types such as breast and lung cancer .

- Neuroprotective Effects : There is growing evidence that pyrrole derivatives may provide neuroprotective benefits. The compound's ability to modulate neuroinflammatory pathways suggests potential applications in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. In vitro studies have demonstrated that it can reduce oxidative stress markers and inflammatory cytokines in neuronal cell lines .

- Antimicrobial Properties : The compound exhibits antimicrobial activity against various pathogens, including bacteria and fungi. Its effectiveness has been attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic pathways .

Materials Science Applications

- Polymer Synthesis : Methyl 2-methyl-5-oxo-1-(2-phenylethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate can be utilized in the synthesis of novel polymers with enhanced mechanical properties. Its incorporation into polymer matrices has shown improvements in thermal stability and tensile strength, making it suitable for applications in coatings and composites .

- Nanotechnology : The compound's unique structure allows it to serve as a precursor for nanomaterials. Research has demonstrated its potential in the fabrication of nanoparticles that can be used for drug delivery systems, enhancing bioavailability and targeting specific tissues .

Biochemical Applications

- Enzyme Inhibition : Studies have indicated that this compound can act as an inhibitor for certain enzymes involved in metabolic pathways related to disease states. For example, its inhibitory effects on enzymes linked to the kynurenine pathway suggest potential applications in modulating immune responses and inflammation .

- Biomarker Development : The metabolic byproducts of methyl 2-methyl-5-oxo-1-(2-phenylethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate are being investigated as biomarkers for disease progression in conditions such as cancer and neurodegenerative disorders. This could facilitate early diagnosis and monitoring of therapeutic efficacy .

Case Studies

Q & A

Q. What are the established synthetic routes for methyl 2-methyl-5-oxo-1-(2-phenylethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate, and what are their yield optimization strategies?

The synthesis of structurally related pyrrole derivatives often involves multi-step protocols. For example, analogous compounds like ethyl 4-((3-fluoro-2-iodophenyl)carbonyl)-3-methyl-1H-pyrrole-2-carboxylate are synthesized via Friedel-Crafts acylation or cyclocondensation reactions, achieving yields of ~23% under controlled conditions . Key strategies include:

- Precursor selection : Use of activated esters (e.g., benzoyl chlorides) to improve reactivity.

- Temperature control : Maintaining reactions at 0–5°C to minimize side products.

- Purification methods : Column chromatography with hexane/ethyl acetate gradients (3:1 to 1:1) to isolate pure products.

Q. How is the compound characterized structurally, and what spectroscopic techniques are most reliable?

Structural confirmation relies on:

- 1H/13C NMR : For resolving aromatic protons (δ 6.32–7.57 ppm) and carbonyl carbons (δ 165–175 ppm) .

- FTIR : Peaks at 1700–1750 cm⁻¹ (ester C=O) and 1650–1680 cm⁻¹ (ketone C=O) .

- HRMS : To confirm molecular ion peaks (e.g., ESI-MS m/z 402.2 for a related compound ).

X-ray crystallography is recommended for absolute configuration determination, as seen in methyl 2-{[(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene)(4-nitrophenyl)methyl]amino}-3-phenylpropanoate structures .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

- Solubility : Typically soluble in polar aprotic solvents (DMSO, DMF) and sparingly soluble in water.

- Stability : Degrades under prolonged exposure to light or moisture; storage at –20°C in amber vials is advised .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) resolve contradictions in spectral data for this compound?

Density Functional Theory (DFT) calculations can predict NMR chemical shifts and vibrational frequencies, reconciling discrepancies between experimental and theoretical data. For example, deviations in 13C NMR carbonyl signals may arise from solvent effects or tautomerism, which DFT can model by simulating solvent interactions .

Q. What reaction mechanisms govern the cyclization of intermediates during synthesis?

Base-assisted cyclization (e.g., using K₂CO₃ or DBU) is critical for forming the dihydro-pyrrole core. Studies on 5-hydroxy-1,5-dihydro-2H-pyrrol-2-ones reveal that electron-withdrawing groups on aryl substituents accelerate cyclization via stabilization of the transition state . Mechanistic insights are validated using kinetic isotope effects (KIEs) and Hammett plots.

Q. How can researchers address low yields in multi-step syntheses of this compound?

Common pitfalls include:

- Intermediate instability : Quenching reactions rapidly and using low-temperature workups.

- Steric hindrance : Optimizing substituent bulk (e.g., 2-phenylethyl vs. smaller alkyl groups) to improve cyclization efficiency .

A case study on methyl 4-(4-heptylphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate achieved a 63% yield by replacing conventional acid catalysts with Lewis acids like ZnCl₂ .

Q. What strategies are used to evaluate the compound’s potential bioactivity in vitro?

- Enzyme assays : Target enzymes (e.g., kinases or proteases) are incubated with the compound at varying concentrations (1–100 µM) to measure IC₅₀ values.

- Cellular uptake studies : Fluorescent labeling (e.g., BODIPY tags) tracks intracellular localization .

- Metabolic stability : Microsomal incubation (human liver microsomes) assesses oxidation susceptibility .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting melting points reported for similar derivatives?

Discrepancies in melting points (e.g., 138–140°C vs. 209–211°C for dihydro-pyrrol-2-ones ) arise from:

Q. Why do NMR spectra of this compound vary across studies, and how can this be mitigated?

Variations in δ values for methyl protons (2.22–2.50 ppm ) may stem from:

- Deuterated solvent effects : DMSO-d₆ vs. CDCl₃ shifts proton signals.

- Conformational dynamics : Rotamer populations in solution alter splitting patterns. Standardizing solvent systems and temperature (25°C) reduces variability.

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.